

A Comprehensive Toxicological Profile of 2,4,6-Trichlorobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4,6-Trichlorobenzoic acid*

Cat. No.: *B1165891*

[Get Quote](#)

Affiliation: Google Research

Abstract

This technical guide provides a detailed toxicological profile of **2,4,6-Trichlorobenzoic acid** (CAS No. 50-43-1), a chlorinated aromatic carboxylic acid. The document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. It consolidates available data on the chemical and physical properties, toxicokinetics, acute toxicity, irritation potential, and specific target organ toxicity. Notably, this review identifies significant data gaps in the areas of genotoxicity, carcinogenicity, reproductive toxicity, and ecotoxicity. To address the practical needs of the intended audience, standardized experimental protocols for key toxicological endpoints are described, and workflows are visualized using the DOT language. All quantitative data are presented in tabular format for clarity and ease of comparison.

Chemical Identity and Physical Properties

2,4,6-Trichlorobenzoic acid is a synthetic organochlorine compound.^[1] It presents as a beige to light brown crystalline powder at ambient temperatures.^[2] While sparingly soluble in water, it shows good solubility in organic solvents such as methanol, ethanol, and acetone.^{[2][3]} It has been used as a reactant in chemical synthesis, including for flame retardant monomers and antimicrobial agents.^[2]

Property	Value	Reference(s)
CAS Number	50-43-1	[4][5]
Molecular Formula	C ₇ H ₃ Cl ₃ O ₂	[4][6]
Molecular Weight	225.46 g/mol	[6]
Appearance	Beige to light brown crystalline powder	[2]
Melting Point	160-164 °C	[3][4]
Boiling Point	329.7 ± 37.0 °C (Predicted)	[3][4]
n-Octanol/Water Partition Coefficient (LogP)	2.98	[4]
pKa	1.40 ± 0.25 (Predicted)	[2]
Solubility	Soluble in Methanol	[3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

There is a significant lack of data regarding the toxicokinetic profile of **2,4,6-Trichlorobenzoic acid** in mammalian systems. No studies detailing its absorption, distribution, metabolism, or excretion following oral, dermal, or inhalation exposure in humans or experimental animals were identified in the public domain.

In microbial systems, **2,4,6-Trichlorobenzoic acid** has been identified as a metabolite. For instance, the bacterium *Alcaligenes* sp. Y42 metabolizes 2,4,6-Trichlorobiphenyl to **2,4,6-Trichlorobenzoic acid**, albeit slowly.[7] Certain microbial communities can also utilize it as a sole source of carbon and energy.[3] The metabolism of the related isomer, 2,3,6-trichlorobenzoate, has been studied in *Brevibacterium* sp., indicating that bacterial systems can de-halogenate and degrade these compounds.[8][9]

Toxicological Profile

Acute Toxicity

The primary available acute toxicity data is from a study in mice via subcutaneous administration.

Test Type	Species	Route	Dose	Toxic Effects Observed	Reference(s)
LD ₅₀	Rodent - mouse	Subcutaneous	1200 mg/kg	Behavioral: altered sleep time, muscle weakness; Lungs: dyspnea	[2][4]

The acute oral toxicity is assessed using a fixed dose procedure to identify a dose that causes evident toxicity but not mortality.

- Animals: Healthy, young adult rodents (typically female rats), nulliparous and non-pregnant. Animals are caged individually and acclimated for at least 5 days before dosing.
- Dose Levels: Dosing is initiated at a level expected to produce some signs of toxicity. Based on the subcutaneous LD₅₀, an initial oral dose might be selected from fixed levels of 300 mg/kg or 2000 mg/kg.
- Procedure:
 - A single animal is dosed. If it survives, four additional animals are dosed sequentially at the same level.
 - If the first animal dies, the next lower fixed dose level is used for a new cohort.
 - The substance is administered as a single dose by gavage using a stomach tube.
- Observations: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity), and body weight changes for up to 14 days.

- Pathology: All animals are subjected to a gross necropsy at the end of the observation period.

[Click to download full resolution via product page](#)

Fig 1. Experimental workflow for an acute oral toxicity study.

Irritation and Sensitization

2,4,6-Trichlorobenzoic acid is classified as an irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[\[5\]](#)

- Skin Irritation: Causes skin irritation (H315).[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[10\]](#)
- Eye Irritation: Causes serious eye irritation (H319).[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[10\]](#)
- Respiratory Irritation: May cause respiratory irritation (H335).[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[10\]](#)

No data on skin sensitization potential were found.

Genotoxicity

No studies evaluating the genotoxic or mutagenic potential of **2,4,6-Trichlorobenzoic acid** were identified. This represents a critical data gap in its toxicological profile.

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in specific strains of *Salmonella typhimurium* and *Escherichia coli*.

- Strains: A set of bacterial strains with known mutations in the histidine (*Salmonella*) or tryptophan (*E. coli*) operon is used. These mutations render the bacteria unable to synthesize the essential amino acid, making them reliant on an external supply for growth.

- Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S-9 mix), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254 or phenobarbital. This is crucial as some chemicals only become mutagenic after metabolism.
- Procedure:
 - The bacterial tester strain, the test chemical at various concentrations, and the S-9 mix (if required) are combined.
 - The mixture is plated on a minimal agar medium that lacks the specific amino acid the tester strain cannot synthesize.
 - Plates are incubated for 48-72 hours.
- Endpoint: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the amino acid will grow and form visible colonies. The number of revertant colonies is counted. A dose-dependent increase in revertant colonies compared to a negative control indicates a positive (mutagenic) result.

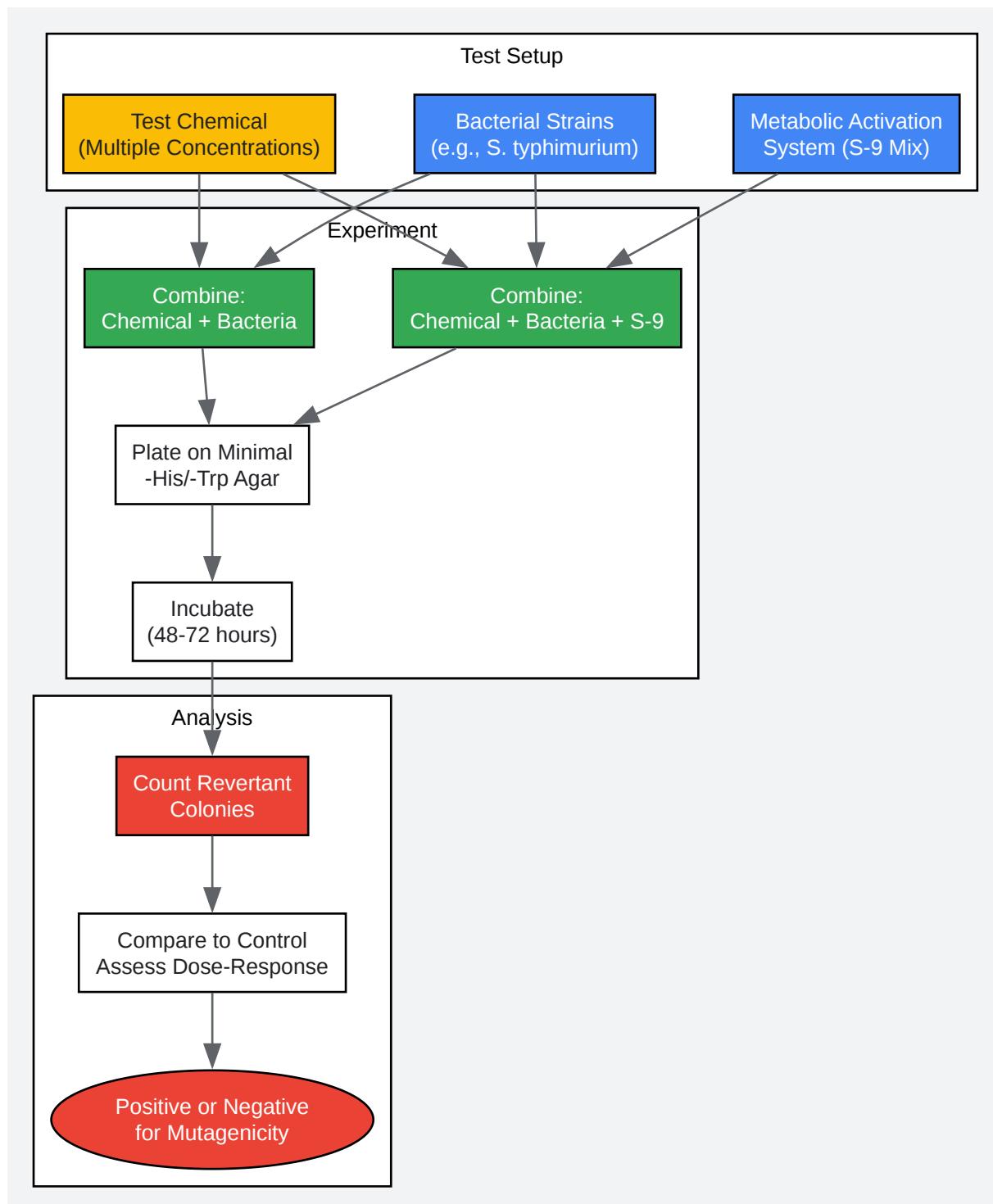
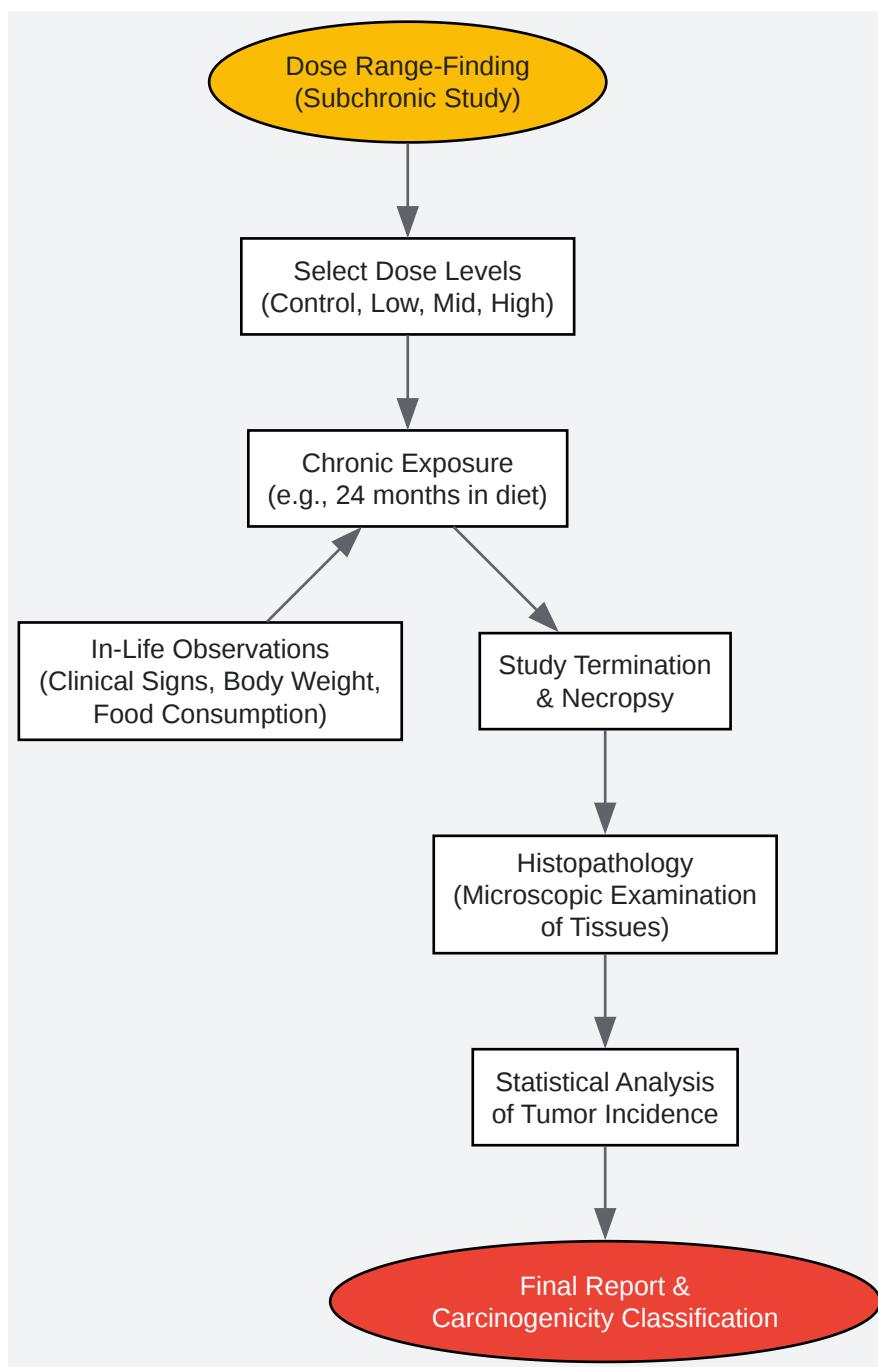

[Click to download full resolution via product page](#)

Fig 2. General workflow for a Bacterial Reverse Mutation (Ames) Test.


Carcinogenicity

No carcinogenicity studies on **2,4,6-Trichlorobenzoic acid** in animals or epidemiological data in humans are available. A Safety Data Sheet notes its carcinogenicity as "Not classified".[\[10\]](#)

For context, the structurally related compound 2,4,6-Trichlorophenol has been classified by the U.S. EPA as a Group B2, probable human carcinogen, based on evidence of liver tumors, lymphomas, and leukemia in animal studies.[\[11\]](#)[\[12\]](#) However, it is critical to note that this classification applies to a different chemical and cannot be directly extrapolated to **2,4,6-Trichlorobenzoic acid** without specific data.

This study evaluates the carcinogenic potential of a substance following long-term exposure in animals.

- **Animals:** Typically, two rodent species (e.g., rat and mouse) of both sexes are used.
- **Dose Selection:** At least three dose levels plus a concurrent control group are used. The highest dose should induce minimal toxicity (e.g., a 10% reduction in body weight gain) without significantly altering lifespan.
- **Administration:** The test substance is administered daily, typically mixed in the diet or drinking water, for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).
- **Observations:** Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.
- **Pathology:** A full necropsy is performed on all animals. All organs and tissues are examined macroscopically. Tissues from all control and high-dose animals, and all tissues with gross lesions from all animals, are examined microscopically.
- **Endpoint:** The incidence of tumors in the treated groups is statistically compared with the incidence in the control group to determine carcinogenic potential.

[Click to download full resolution via product page](#)

Fig 3. High-level workflow for a 2-year rodent carcinogenicity bioassay.

Reproductive and Developmental Toxicity

No data are available to assess the reproductive or developmental toxicity of **2,4,6-Trichlorobenzoic acid**.^[10] This is another major data gap.

Specific Target Organ Toxicity (STOT)

- Single Exposure: Classified as STOT SE 3, with the potential to cause respiratory irritation.
[\[5\]](#)[\[10\]](#)
- Repeated Exposure: Currently not classified for specific target organ toxicity following repeated exposure.[\[10\]](#)

Ecotoxicological Profile

No quantitative data on the toxicity of **2,4,6-Trichlorobenzoic acid** to aquatic or terrestrial organisms were found. Its potential for persistence, bioaccumulation, and mobility in the environment has not been formally evaluated.[\[10\]](#)

Analytical Methods

While specific validated methods for **2,4,6-Trichlorobenzoic acid** in biological matrices are not widely published, established methods for other chlorinated organic acids can be readily adapted.

- Sample Preparation: The primary challenge is extracting the analyte from the matrix (e.g., plasma, urine, tissue). This typically involves:
 - Liquid-Liquid Extraction (LLE): Acidifying the sample to protonate the carboxylic acid, making it more soluble in organic solvents like methylene chloride or ethyl acetate.
 - Solid-Phase Extraction (SPE): Using a sorbent bed to retain the analyte, which is then eluted with a small volume of solvent.
- Derivatization: For analysis by Gas Chromatography (GC), the carboxylic acid group is often derivatized (e.g., methylation to form the methyl ester) to increase its volatility and improve chromatographic performance.
- Instrumentation:
 - Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and specificity. The mass spectrometer can be operated in full-scan mode for identification or selected ion monitoring (SIM) mode for quantification at trace levels.

- High-Performance Liquid Chromatography (HPLC): Can be used to analyze the underivatized acid, typically coupled with an ultraviolet (UV) detector or a mass spectrometer (LC-MS).

[Click to download full resolution via product page](#)

Fig 4. General workflow for the analysis of 2,4,6-TBA in a biological matrix.

Conclusion

The toxicological profile of **2,4,6-Trichlorobenzoic acid** is incomplete. Available data indicate it is acutely toxic at high doses in mice (subcutaneous LD₅₀ of 1200 mg/kg) and is a skin, eye, and respiratory irritant.^{[2][4][10]} However, there is a critical lack of information regarding its toxicokinetics, genotoxicity, carcinogenicity, reproductive toxicity, and ecotoxicity. Based on the available information, the primary hazards are related to acute irritation upon direct contact. Given the data gaps, a comprehensive risk assessment for chronic human exposure cannot be performed. Further research is strongly recommended to address these deficiencies, particularly concerning genotoxic and carcinogenic potential, to ensure a complete understanding of the risks associated with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]

- 3. 2,4,6-Trichlorobenzoic acid price, buy 2,4,6-Trichlorobenzoic acid - chemicalbook [chemicalbook.com]
- 4. 2,4,6-Trichlorobenzoic acid | CAS#:50-43-1 | ChemsrC [chemsrc.com]
- 5. 2,4,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Cometabolism of the herbicide 2,3,6-trichlorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. epa.gov [epa.gov]
- 12. 2,4,6-Trichlorophenol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Toxicological Profile of 2,4,6-Trichlorobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1165891#toxicological-profile-of-2-4-6-trichlorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com